

In vitro and in vivo studies of AMD 3465 hexahydrobromide

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Compound of Interest

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An In-Depth Technical Guide to the In Vitro and In Vivo Studies of AMD3465 Hexahydrobromide

Executive Summary

AMD3465 hexahydrobromide is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] As a monocyclam derivative, it represents a structural advancement over the bicyclam prototype, AMD3100 (Plerixafor), exhibiting higher affinity and potency.[3] This document provides a comprehensive overview of the preclinical data for AMD3465, detailing its mechanism of action, and summarizing key findings from a range of in vitro and in vivo studies. The disruption of the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1 α or CXCL12), underpins its therapeutic potential in several pathological areas, including HIV-1 entry, cancer progression and metastasis, and hematopoietic stem cell (HSC) mobilization.[1][2][4] This guide consolidates quantitative data into structured tables, outlines detailed experimental protocols, and provides visual diagrams of key pathways and workflows to support researchers, scientists, and professionals in the field of drug development.

Introduction

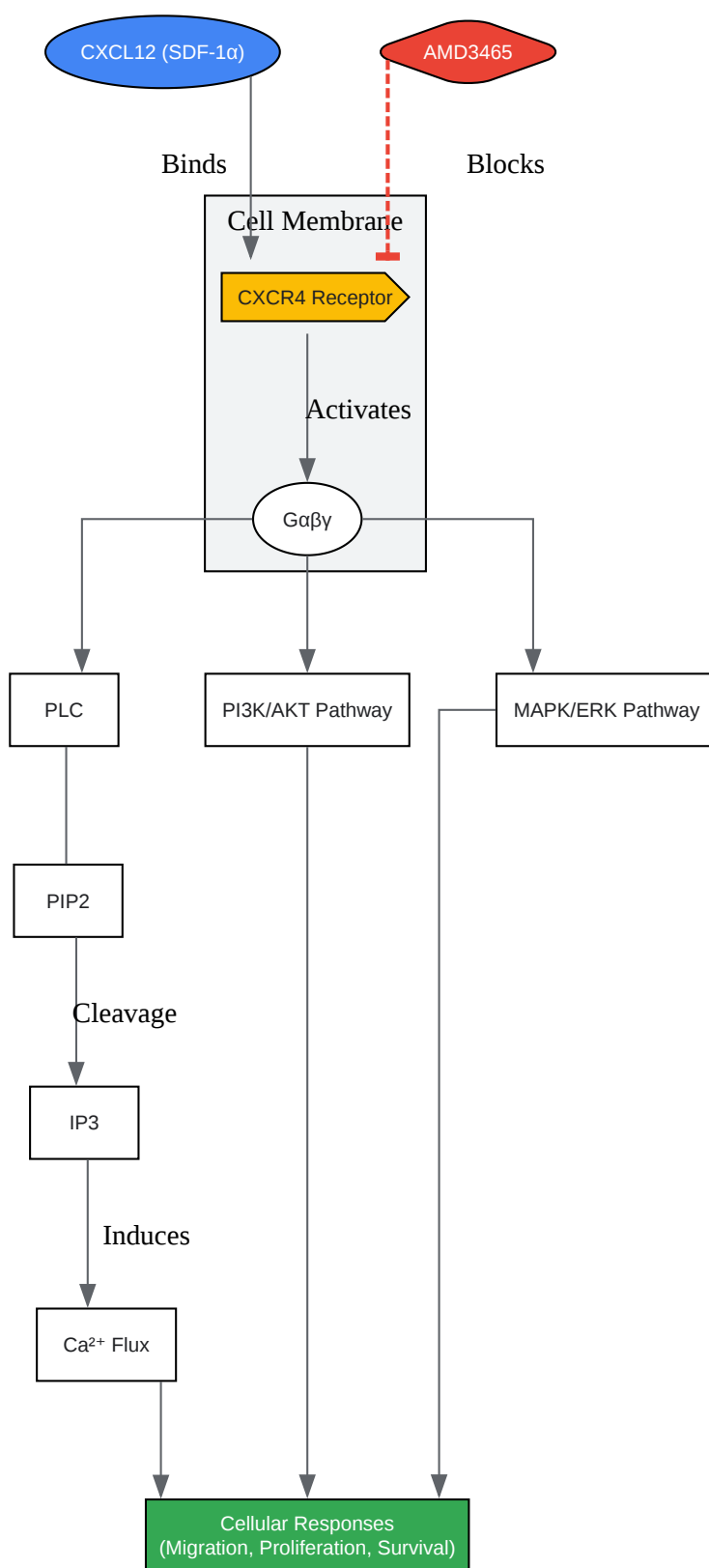
The CXCL12/CXCR4 signaling axis is a critical pathway involved in a multitude of physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking.[2][4] However, its dysregulation is implicated in various diseases. In oncology, CXCR4 is overexpressed in over 20 types of cancer, where its activation by CXCL12 promotes tumor

growth, survival, angiogenesis, and metastasis to organs rich in CXCL12, such as the bone marrow, lungs, and liver.[4][5][6] In virology, CXCR4 serves as a major co-receptor for T-tropic (X4) strains of HIV-1, facilitating viral entry into host cells.[2][7][8] Furthermore, this axis is central to the homing and retention of hematopoietic stem cells within the bone marrow.[1]

This central role in pathophysiology makes CXCR4 an attractive therapeutic target. AMD3465 was developed as a selective CXCR4 antagonist to disrupt these pathological processes. It is an N-pyridinylmethylene monocyclam compound that functions by blocking the binding of CXCL12 to CXCR4, thereby inhibiting downstream signaling and subsequent cellular responses.[1][2][3]

Mechanism of Action

AMD3465 exerts its effects through competitive antagonism at the CXCR4 receptor. It physically occupies the receptor's binding pocket, preventing the binding of the endogenous ligand CXCL12 and the HIV-1 gp120 envelope protein.[3][7] This blockade inhibits the G-protein-coupled signaling cascade normally initiated by CXCL12 binding. Key downstream pathways that are consequently inhibited include the activation of phospholipase C (PLC), which leads to inositol triphosphate (IP3) generation and subsequent calcium (Ca^{2+}) flux, as well as the PI3K/AKT and MAPK/ERK pathways that regulate cell survival, proliferation, and migration.[7][9]



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Caption: AMD3465 Mechanism of Action.

In Vitro Studies

Receptor Binding, Affinity, and Selectivity

In vitro studies confirm that AMD3465 is a potent and highly specific antagonist for CXCR4. It effectively competes with both the natural ligand CXCL12 and the CXCR4-specific monoclonal antibody 12G5 for binding to the receptor.^{[7][8]} Notably, AMD3465 demonstrates an affinity for CXCR4 that is approximately 8- to 10-fold greater than that of AMD3100.^[7] The compound shows no inhibitory activity on calcium flux stimulated by chemokines for other receptors, including CXCR3, CCR1, CCR2b, CCR4, CCR5, or CCR7, highlighting its selectivity.^{[1][2]}

Table 1: In Vitro CXCR4 Antagonist Activity of AMD3465

Assay Type	Cell Line	Parameter	AMD3465 Value (nM)	AMD3100 Value (nM)	Reference
Ligand Binding	CCRF-CEM	K _i (SDF-1 α)	41.7 \pm 1.2	-	^{[1][2]}
	SupT1	IC ₅₀ (CXCL12)	18	33	^{[8][10]}
Antibody Binding	SupT1	IC ₅₀ (12G5 mAb)	0.75	37.5	^{[8][11]}
Downstream Signaling	CCRF-CEM	IC ₅₀ (GTP Binding)	10.38 \pm 1.99	27 \pm 2.2	^[1]
	CCRF-CEM	IC ₅₀ (Calcium Flux)	12.07 \pm 2.42	572 \pm 190	^[1]
	SupT1	IC ₅₀ (Calcium Flux)	17	-	^{[10][11]}
Functional Assays	CCRF-CEM	IC ₅₀ (Chemotaxis)	8.7 \pm 1.2	51 \pm 17	^[1]

| | 4T1 Breast Cancer | - | (Inhibition at 2.5-10 μ M) | - |^[5] |

Anti-HIV Activity

AMD3465 is a powerful inhibitor of T-tropic (X4) HIV-1 strains, which use CXCR4 as a co-receptor for cell entry. It demonstrates potent activity against various X4 strains with IC₅₀ values in the low nanomolar range (1-10 nM).[7] As expected from its selective mechanism, AMD3465 shows no activity against R5 HIV strains that utilize the CCR5 co-receptor.[7]

Table 2: In Vitro Anti-HIV Activity of AMD3465

HIV Strain (Tropism)	Parameter	AMD3465 Value (nM)	Reference
IIIB, NL4.3, RF, HE (X4 HIV-1)	IC ₅₀	1 - 10	[7]
IIIB, NL4.3, RF, HE (X4 HIV-1)	IC ₅₀	6 - 12	[10][11]
ROD, EHO (HIV-2)	IC ₅₀	12.3	[10]

| BaL (R5 HIV-1) | IC₅₀ | No activity |[7] |

Anti-Cancer Effects

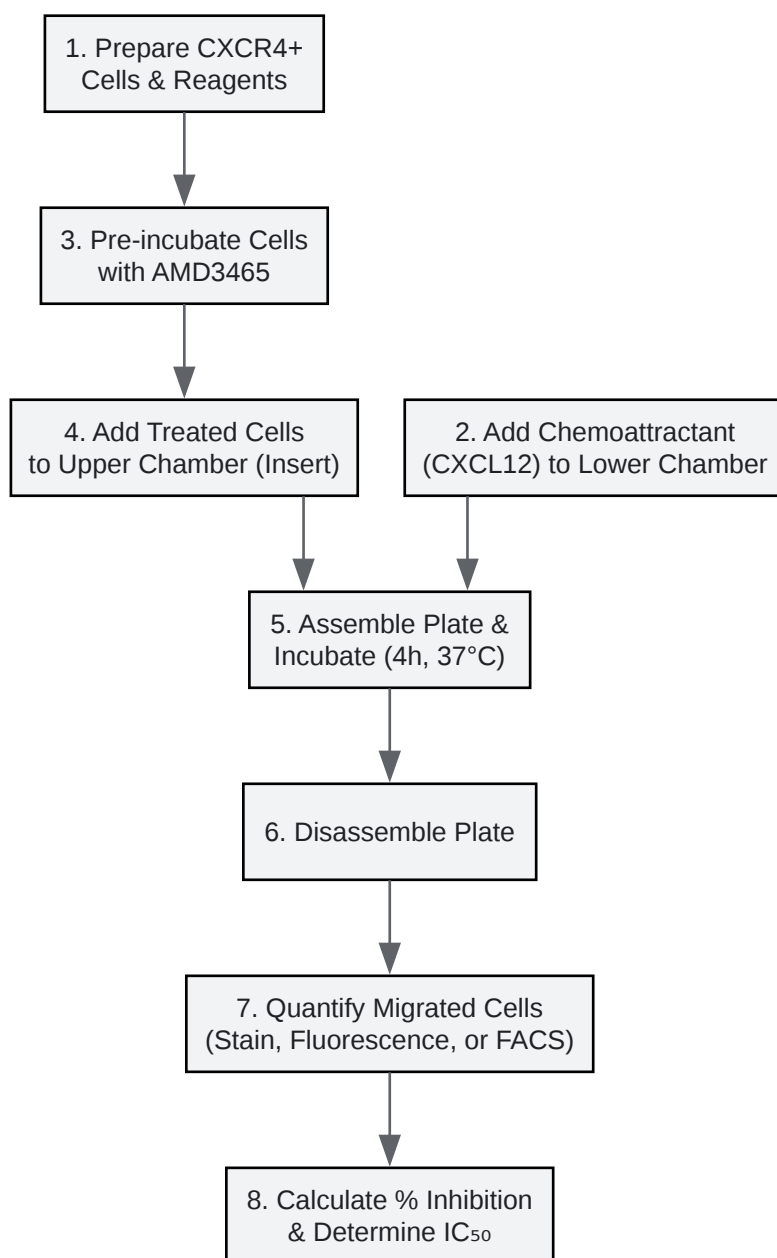
In vitro studies using breast cancer cell lines have shown that AMD3465 can significantly inhibit cancer cell invasiveness.[5][12] Treatment with AMD3465 leads to a reduction in the phosphorylation of key oncogenic signaling proteins, including STAT3, JAK2, and AKT, and reduces the expression of GSK3 and cMYC.[5][12] In studies on human retinal vascular endothelial cells (hRVECs) under high-glucose conditions (a model for diabetic retinopathy), AMD3465 promoted cell proliferation and inhibited apoptosis and angiogenesis by suppressing the NF-κB signaling pathway.[13]

Experimental Protocols

This protocol outlines a typical method for assessing the inhibition of cell migration towards a chemoattractant, based on the principles of a Transwell or Boyden chamber assay.[14][15][16]

- Cell Preparation: Culture a CXCR4-expressing cell line (e.g., CCRF-CEM, Jurkat, or SupT1 T-cells) to mid-log phase.[1][8] Harvest cells, wash with serum-free media, and resuspend in assay medium (e.g., RPMI + 0.5% BSA) to a final concentration of 1x10⁷ cells/mL.[15]

- **Plate Preparation:** Use a 96-well chemotaxis plate with a porous membrane (e.g., 5 μ m pores).[15] In the lower chambers, add assay medium containing various concentrations of CXCL12 (e.g., 100 ng/mL) to act as the chemoattractant. Include a negative control with assay medium only.
- **Treatment:** Pre-incubate the cell suspension with various concentrations of AMD3465 hexahydrobromide or vehicle control for 30 minutes at 37°C.
- **Assay Assembly:** Add 25-50 μ L of the treated cell suspension to the upper chambers of the chemotaxis plate. Carefully place the upper chamber onto the lower chamber, ensuring no air bubbles are trapped.[15]
- **Incubation:** Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO₂ to allow cell migration.[17]
- **Quantification:**
 - Carefully remove the upper chamber. Scrape off non-migrated cells from the top of the membrane.
 - Fix and stain the migrated cells on the underside of the membrane.
 - Alternatively, quantify the cells that have migrated into the lower chamber using a fluorescent dye like Calcein AM and a fluorescence plate reader, or by direct cell counting via flow cytometry.[17]
- **Data Analysis:** Calculate the percentage of migration inhibition for each AMD3465 concentration relative to the vehicle control (CXCL12-only wells). Determine the IC₅₀ value by plotting the inhibition percentage against the log of the antagonist concentration.



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Caption: Experimental Workflow for In Vitro Chemotaxis Assay.

In Vivo Studies

Pharmacokinetics

Pharmacokinetic studies of AMD3465 have been conducted in mice and dogs. Following subcutaneous (SC) administration, the compound is rapidly absorbed.[1][2] In dogs, AMD3465

is cleared from plasma in a biphasic manner and demonstrates 100% bioavailability after subcutaneous injection when compared to intravenous dosing.[1][2][10]

Table 3: Pharmacokinetic Properties of AMD3465

Species	Administration	Parameter	Value	Reference
Dog	IV / SC	Bioavailability	100%	[1][2][10]
Dog	IV / SC	Terminal Half-life (t _{1/2})	1.56 - 4.63 hours	[1][2][10]

| Mouse | SC | T_{max} | ~15 minutes [1] |

Pharmacodynamics: Hematopoietic Stem Cell Mobilization

A key in vivo effect of CXCR4 antagonism is the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood. Subcutaneous administration of AMD3465 causes significant leukocytosis (an increase in white blood cells) in both mice and dogs.[1][2][10] This demonstrates its potential for use in stem cell transplantation procedures.

Table 4: In Vivo Pharmacodynamic Effects of AMD3465

Species	Administration	Effect	Peak Time	Reference
Mouse	SC (25 mg/kg)	Leukocytosis / HSC Mobilization	0.5 - 1.5 hours	[1][2][10]

| Dog | SC | Leukocytosis / HSC Mobilization | Peak plasma concentration precedes peak mobilization [1][2][10] |

Anti-Cancer Efficacy

In vivo studies using murine syngeneic, immunocompetent breast cancer models have shown that AMD3465 can inhibit the formation of primary tumors and reduce metastases to the lung

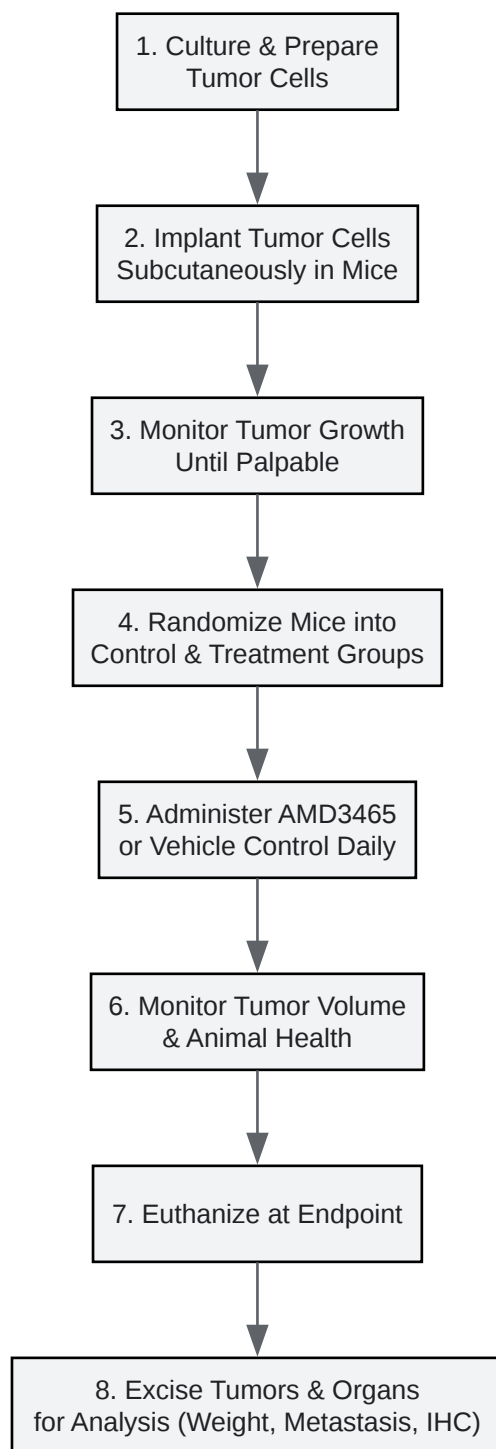
and liver.[5][12] The therapeutic effect is attributed not only to direct action on tumor cells but also to modulation of the tumor microenvironment.[4][5][12] Specifically, AMD3465 treatment significantly reduced the infiltration of myeloid CD11b-positive cells in metastatic sites and the spleen.[5][12] In xenograft models of brain tumors, AMD3465 also showed substantial inhibition of tumor growth.[5]

Experimental Protocols

This protocol describes a general workflow for evaluating the anti-tumor efficacy of AMD3465 in a murine model.

- **Cell Culture:** Culture a human cancer cell line (e.g., 4T1 breast cancer, U87 glioblastoma) under standard conditions.[5][6] Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or PBS, often mixed with Matrigel.
- **Animal Model:** Use immunocompromised mice (e.g., NOD/SCID or nude mice) for human cell line xenografts, or immunocompetent mice (e.g., BALB/c) for syngeneic models like 4T1. [5]
- **Tumor Implantation:** Subcutaneously inject a defined number of tumor cells (e.g., 1×10^6) into the flank or mammary fat pad of each mouse.
- **Tumor Growth and Randomization:** Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumors regularly with calipers. Once tumors reach the target size, randomize mice into treatment and control groups.
- **Treatment Administration:**
 - **Treatment Group:** Administer AMD3465 hexahydrobromide at a specified dose and schedule (e.g., 5 mg/kg daily via subcutaneous injection or continuous delivery via an implanted osmotic pump).[1]
 - **Control Group:** Administer a vehicle control (e.g., PBS) on the same schedule.
- **Monitoring:** Monitor animal health, body weight, and tumor volume throughout the study. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.

- Endpoint and Analysis: At the end of the study (due to tumor size limits or a pre-defined time point), euthanize the animals.
 - Excise the primary tumors and weigh them.
 - Harvest organs of interest (e.g., lungs, liver) to assess for metastatic lesions.[\[5\]](#)
 - Tissues can be processed for further analysis, such as histology, immunohistochemistry (to examine biomarkers like CD11b), or Western blotting (to analyze signaling pathways like STAT3).[\[5\]](#)



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Caption: Experimental Workflow for In Vivo Xenograft Tumor Model.

Summary and Conclusion

AMD3465 hexahydrobromide is a well-characterized, potent, and selective CXCR4 antagonist. In vitro data consistently demonstrate its ability to block CXCL12 binding and inhibit subsequent signaling and functional cellular responses with low nanomolar efficacy. It is a powerful inhibitor of X4-tropic HIV-1 entry and displays anti-invasive properties in cancer cells. In vivo, AMD3465 has favorable pharmacokinetics with excellent subcutaneous bioavailability and reliably induces the mobilization of hematopoietic stem cells. Its efficacy in preclinical cancer models, where it inhibits both primary tumor growth and metastasis, suggests a dual role in acting on tumor cells and modulating the immune microenvironment.[4][5][12] The comprehensive data available for AMD3465 underscore its significant therapeutic potential and establish it as a valuable tool for further research into the role of the CXCL12/CXCR4 axis in health and disease.

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